3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Biochemical Pathways
As a carboxylic acid, it may participate in metabolic pathways involving carboxylic acids
Pharmacokinetics
The compound’s metabolism and excretion would be expected to follow typical pathways for small organic molecules .
Result of Action
The molecular and cellular effects of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid’s action are currently unknown. Given its chemical structure, it may interact with various cellular components, potentially influencing cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to form the corresponding amine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure with different positions of methoxy groups.
Uniqueness
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups provides a versatile platform for various chemical modifications and interactions .
Properties
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392004 |
Source
|
Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-98-7 |
Source
|
Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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